In-Depth Technical Guide: 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1)
In-Depth Technical Guide: 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1)
Disclaimer: Direct experimental data and detailed biological studies for 5-(2-Furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1) are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and leverages data from structurally similar isoxazole derivatives to illustrate potential applications, experimental methodologies, and relevant biological pathways. This approach is intended to provide a valuable resource for researchers by highlighting the potential of this chemical scaffold.
Introduction
5-(2-Furyl)isoxazole-3-carboxylic acid is a heterocyclic organic compound featuring a furan ring attached to an isoxazole-3-carboxylic acid core.[1] The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The presence of the furan moiety and the carboxylic acid functional group provides opportunities for various chemical modifications, making it an attractive scaffold for drug discovery and development.[1] While this specific molecule is primarily available as a research chemical, the broader class of isoxazole derivatives has demonstrated significant potential in various therapeutic areas.
Physicochemical Properties
A summary of the key physicochemical properties for 5-(2-Furyl)isoxazole-3-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 98434-06-1 | [1] |
| Molecular Formula | C₈H₅NO₄ | [1] |
| Molecular Weight | 179.13 g/mol | [1] |
| Appearance | Solid, Beige powder | - |
| IUPAC Name | 5-(furan-2-yl)isoxazole-3-carboxylic acid | [1] |
| Synonyms | 5-(2-Furanyl)-3-isoxazolecarboxylic acid | [1] |
| Solubility | Moderately soluble in polar solvents | [1] |
Synthesis
A general synthetic route to 5-substituted isoxazole-3-carboxylic acids involves the cycloaddition reaction between a nitrile oxide and an alkyne. While a specific protocol for 5-(2-Furyl)isoxazole-3-carboxylic acid is not detailed in the literature, a plausible synthetic workflow based on established isoxazole synthesis is outlined below.
Caption: Plausible synthetic workflow for 5-(2-Furyl)isoxazole-3-carboxylic acid.
Biological Activity (Based on Analogs)
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XO is a primary therapeutic strategy for managing these conditions.
A study on indole-substituted isoxazole-3-carboxylic acids demonstrated potent XO inhibitory activity. The general mechanism involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and thus blocking uric acid production.
Caption: Inhibition of the xanthine oxidase pathway by isoxazole derivatives.
Quantitative Data for a Structurally Similar Compound
The following table summarizes the xanthine oxidase inhibitory activity of a selected 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (Compound 6c from the referenced study) compared to the standard drug, allopurinol.
| Compound | IC₅₀ (μM) for Xanthine Oxidase |
| Compound 6c (indole analog) | 0.13 |
| Allopurinol (Standard) | 2.93 |
Data extracted from a study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids.
This data indicates that the isoxazole-3-carboxylic acid scaffold is a promising starting point for the development of potent xanthine oxidase inhibitors.
Experimental Protocols (Based on Analogs)
The following are detailed experimental protocols adapted from the study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which are representative of the methodologies that could be applied to study 5-(2-Furyl)isoxazole-3-carboxylic acid.
General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acid Esters
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Preparation of the Aldoxime: The appropriate aldehyde (e.g., furan-2-carbaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., aqueous ethanol). The reaction mixture is stirred at room temperature until completion.
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Formation of the Nitrile Oxide: The aldoxime is dissolved in a solvent such as N,N-dimethylformamide (DMF). A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise at 0°C. The reaction is stirred for a specified time to generate the corresponding hydroximoyl chloride.
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Cycloaddition: The alkyne (e.g., ethyl propiolate) is added to the solution containing the in situ generated nitrile oxide. A base, such as triethylamine (TEA), is added dropwise, and the reaction mixture is stirred at room temperature overnight.
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Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the ethyl 5-substituted-isoxazole-3-carboxylate.
Hydrolysis to the Carboxylic Acid
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The ethyl ester derivative is dissolved in a mixture of tetrahydrofuran (THF) and water.
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An excess of a base, such as lithium hydroxide (LiOH), is added.
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The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
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The resulting precipitate is collected by filtration, washed with water, and dried to afford the final 5-substituted-isoxazole-3-carboxylic acid.
In Vitro Xanthine Oxidase Inhibition Assay
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Assay Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.
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Procedure:
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A solution of xanthine oxidase in phosphate buffer (pH 7.5) is prepared.
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The test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the enzyme solution for 15 minutes at 25°C.
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The enzymatic reaction is initiated by adding the substrate, xanthine.
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The absorbance at 295 nm is measured at regular intervals using a spectrophotometer.
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The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
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IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.
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Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Conclusion and Future Directions
5-(2-Furyl)isoxazole-3-carboxylic acid represents a chemical scaffold with significant potential for further investigation in drug discovery. While direct biological data for this compound is currently sparse, the demonstrated efficacy of structurally related isoxazole derivatives, particularly as xanthine oxidase inhibitors, provides a strong rationale for its evaluation in this and other therapeutic areas.
Future research should focus on:
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Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthetic protocol for 5-(2-Furyl)isoxazole-3-carboxylic acid.
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Broad Biological Screening: Evaluating its activity against a range of biological targets, including enzymes (e.g., kinases, proteases) and receptors.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the furan and isoxazole rings affect biological activity.
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Mechanism of Action Studies: For any identified activities, elucidating the precise molecular mechanism through which the compound exerts its effects.
This technical guide, by combining the known properties of the target compound with detailed information from close analogs, aims to provide a solid foundation for researchers to initiate such investigations.
